Methyltetrazine-amine HCl salt
Description
The Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition: Principles and Advancements
The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition reaction that has gained significant traction in bioorthogonal chemistry due to its exceptionally fast reaction rates and high specificity. conju-probe.comnih.gov Unlike the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile, the IEDDA reaction occurs between an electron-poor diene and an electron-rich dienophile. medchemexpress.com This "inversion" of electronic demand is central to its utility in biological systems.
The most commonly employed dienes in bioorthogonal IEDDA reactions are 1,2,4,5-tetrazines. vulcanchem.comadcreviews.com These electron-deficient heterocyclic compounds readily react with a variety of electron-rich dienophiles, most notably strained alkenes and alkynes like trans-cyclooctenes (TCO). broadpharm.comadcreviews.com The reaction proceeds through a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release a molecule of nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product. vulcanchem.combroadpharm.com This irreversible release of nitrogen gas provides a strong thermodynamic driving force for the reaction.
The kinetics of the IEDDA reaction are a key advantage, with second-order rate constants that can be several orders of magnitude higher than other bioorthogonal reactions. core.ac.uk This rapid reactivity allows for efficient labeling at low concentrations of reactants, which is crucial for applications in living systems where the target biomolecules may be present in low abundance. conju-probe.com The reaction rate can be tuned by modifying the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate, while electron-donating groups on the dienophile also accelerate the reaction. rsc.org
Recent advancements in IEDDA chemistry have focused on developing new tetrazine and dienophile pairs with improved stability, reactivity, and biocompatibility. conju-probe.com For instance, the development of more stable tetrazine derivatives and more reactive, yet still biocompatible, dienophiles has expanded the scope of IEDDA reactions in various applications, including in vivo imaging and drug delivery. broadpharm.comnih.gov
Significance of Methyltetrazine-amine (B608997) HCl Salt as a Key Reagent in Bioorthogonal Applications
Methyltetrazine-amine HCl salt is a prominent reagent in the field of bioorthogonal chemistry, valued for its stability and versatility in IEDDA reactions. sigmaaldrich.combroadpharm.com This compound consists of a tetrazine ring substituted with a methyl group and an amine-containing functional group, supplied as a hydrochloride salt for enhanced stability and handling. sigmaaldrich.com
The presence of the methyl group on the tetrazine ring confers greater stability compared to the unsubstituted tetrazine-amine, particularly in aqueous environments. sigmaaldrich.com This improved stability is crucial for long-term storage and for applications that require the reagent to be stable under physiological conditions for extended periods. sigmaaldrich.com While the methyl group slightly reduces the reaction rate compared to the hydrogen-substituted analog, the trade-off for increased stability is often favorable in many biological applications. conju-probe.combroadpharm.com
The amine functional group on Methyltetrazine-amine provides a convenient handle for conjugation to a wide range of molecules of interest, such as proteins, peptides, nucleic acids, and imaging agents. chemimpex.commedchemexpress.com This conjugation is typically achieved through standard amide bond formation with carboxylic acids or other activated esters. Once conjugated, the methyltetrazine moiety can then participate in highly specific and rapid IEDDA reactions with a dienophile-modified target.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-methyltetrazin-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5.ClH/c1-2-3(4)6-8-7-5-2;/h1H3,(H2,4,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFROMJNLBICBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN=N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Methyltetrazine Amine Hcl Salt
Synthesis of Methyltetrazine-amine (B608997) HCl Salt as a Foundational Building Block
The synthesis of Methyltetrazine-amine HCl salt is a multi-step process that involves the initial construction of the core tetrazine ring, followed by the introduction of the amine functionality and conversion to the hydrochloride salt to improve its stability and handling properties.
Established Synthetic Pathways to the Methyltetrazine Moiety
The construction of the 1,2,4,5-tetrazine (B1199680) ring is a well-established area of heterocyclic chemistry. One of the most common methods for synthesizing unsymmetrically substituted tetrazines, such as those bearing a methyl group, is the Pinner synthesis and its variations. researchgate.net This classical approach typically involves the condensation of an amidine or a related precursor with hydrazine (B178648), followed by oxidative aromatization to form the tetrazine ring.
More contemporary methods have been developed to improve yields and substrate scope. For instance, a one-pot method for converting carboxylic esters into 3-thiomethyltetrazines has been reported, which can then be further functionalized. researchgate.net Another strategy involves a Lewis acid-promoted one-pot synthesis using formamidine (B1211174) salts as starting materials, which has been shown to significantly increase the yield of monosubstituted tetrazines. nih.gov
A specific example for the synthesis of a methyltetrazine-containing compound starts from commercially available Cbz-protected asparagine. nih.gov The side-chain amide is dehydrated to a nitrile, which then undergoes a series of reactions including treatment with hydrazine hydrate (B1144303) and subsequent reaction with sodium nitrite (B80452) in an acidic medium to form the tetrazine ring. nih.gov Another documented synthesis of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride involves a reaction time of 30 minutes at 80°C, followed by purification via HPLC and anion exchange to yield the hydrochloride salt. nih.gov
The choice of synthetic route often depends on the desired substitution pattern and the scale of the reaction. For the preparation of methyltetrazine precursors, these methods provide a reliable foundation for the subsequent introduction of the amine group.
Introduction of the Amine Functionality and HCl Salt Formation for Enhanced Stability and Handling
Once the methyltetrazine core is synthesized, the next crucial step is the introduction of an amine group. This is often achieved by using starting materials that already contain a protected amine or a functional group that can be readily converted to an amine. For example, a common precursor is a benzylamine (B48309) derivative attached to the tetrazine ring. nih.govmedchemexpress.com
The final step in the preparation of the foundational building block is the formation of the hydrochloride salt. This is typically achieved by treating the amine-functionalized methyltetrazine with hydrochloric acid. The resulting this compound exhibits significantly improved stability compared to the free base form. vectorlabs.comsigmaaldrich.com This enhanced stability is particularly important for long-term storage and for use in aqueous buffers, where the free amine might be less stable. vectorlabs.comsigmaaldrich.com The HCl salt is also generally easier to handle as a solid. vectorlabs.comvectorlabs.comchemimpex.com
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂ClN₅ | sigmaaldrich.comconju-probe.com |
| Molecular Weight | 237.69 g/mol | sigmaaldrich.com |
| CAS Number | 1596117-29-1 | sigmaaldrich.com |
| Appearance | Purple solid | conju-probe.com |
| Purity | >95% | conju-probe.com |
| Solubility | MeOH, DMF, DMSO | conju-probe.com |
| Storage Conditions | -20°C, Desiccate | vectorlabs.comconju-probe.com |
Functionalization and Conjugation of this compound
The primary amine group of this compound serves as a versatile handle for a wide range of chemical modifications, enabling its conjugation to various biomolecules and surfaces. This versatility is central to its application in bioorthogonal labeling and imaging.
Derivatization via the Amine Group for Bioconjugation Applications
The amine group of this compound is a nucleophile that can readily react with electrophilic functional groups to form stable covalent bonds. This reactivity is exploited for bioconjugation, where the methyltetrazine moiety is attached to proteins, antibodies, nucleic acids, or other molecules of interest. chemimpex.com
One of the most common methods for derivatizing this compound is through its reaction with carboxylic acids or their activated forms. vectorlabs.comvectorlabs.comvectorlabs.com Direct reaction with a carboxylic acid typically requires the use of a coupling agent, such as a carbodiimide, to facilitate the formation of an amide bond.
A more efficient and widely used approach involves the use of activated esters. These are carboxylic acid derivatives that have a good leaving group, making them highly reactive towards amines. This strategy avoids the need for in-situ activation and often proceeds under mild conditions with high yields. nih.gov The bioorthogonal inverse electron-demand Diels-Alder (iEDDA) reaction can also be utilized to cleave protecting groups from carboxylic acid-containing molecules in a controlled manner. cam.ac.ukresearchgate.netnih.gov
N-Hydroxysuccinimide (NHS) esters are a particularly popular class of activated esters for bioconjugation. glenresearch.com They react specifically and efficiently with primary amines at neutral to slightly basic pH (typically pH 7-9) to form a stable amide bond. glenresearch.comcelluars.commedium.com This reaction is highly chemoselective, meaning it does not typically interfere with other functional groups found in biological molecules. medium.comconju-probe.com
The reaction of this compound with a molecule that has been pre-functionalized with an NHS ester is a common strategy for labeling. For example, a protein can be modified with an NHS ester linker, and then the Methyltetrazine-amine can be introduced. Conversely, Methyltetrazine-NHS esters can be synthesized and used to directly label amine-containing biomolecules. celluars.comconju-probe.com The use of a polyethylene (B3416737) glycol (PEG) spacer in these linkers can enhance water solubility and reduce steric hindrance. vectorlabs.commedium.comconju-probe.com
Table 2: Common Reactions for Functionalizing Methyltetrazine-amine
| Reactant | Functional Group on Reactant | Resulting Linkage | Key Features |
| Carboxylic Acid | -COOH | Amide | Requires coupling agent (e.g., carbodiimide) |
| Activated Ester | -CO-LG (LG = leaving group) | Amide | High reactivity, mild conditions |
| N-Hydroxysuccinimide (NHS) Ester | -CO-NHS | Amide | High specificity for primary amines, stable linkage glenresearch.comcelluars.com |
Incorporation of Polyethylene Glycol (PEG) Spacers in Methyltetrazine-amine Conjugates
The conjugation of polyethylene glycol (PEG) to Methyltetrazine-amine, a process known as PEGylation, is a critical strategy to enhance the physicochemical properties of the resulting research tools. This modification significantly influences the aqueous solubility and biocompatibility of methyltetrazine-based reagents, making them more amenable for use in biological systems.
Impact of PEGylation on Aqueous Solubility and Biocompatibility in Research Tools
The introduction of a hydrophilic PEG spacer to the methyltetrazine moiety substantially improves its aqueous solubility. ugent.bevectorlabs.com This is a crucial attribute for reagents intended for use in biological research, which is predominantly conducted in aqueous environments. The enhanced solubility facilitates the handling and application of these compounds in various bioconjugation techniques. axispharm.comconju-probe.com
PEGylation is a well-established method for improving the biocompatibility of molecules. axispharm.com By creating a hydrophilic shield, the PEG spacer can reduce non-specific interactions with proteins and other biomolecules, which can lead to improved performance in complex biological milieu. axispharm.com This modification is particularly important for in vivo applications where minimizing off-target interactions is paramount. The biocompatible nature of PEGylated methyltetrazine reagents allows for their use in live-cell imaging and other applications within richly functionalized biological systems without the need for cytotoxic catalysts like copper. conju-probe.com
Synthesis of Methyltetrazine-PEG-amine HCl Salt Derivatives of Varying Lengths (e.g., PEG3, PEG4, PEG6, PEG8, PEG12, PEG24)
A range of Methyltetrazine-PEG-amine HCl salt derivatives with varying PEG spacer lengths are available for diverse research needs. These derivatives typically consist of a methyltetrazine group, a PEG linker of a specific length, and a terminal amine group, often supplied as a hydrochloride salt for improved stability and handling. ugent.bevectorlabs.com The synthesis of these derivatives generally involves a multi-step process.
A common synthetic route starts with commercially available hydroxyl-terminated PEGs of discrete lengths. The terminal hydroxyl group is first converted to a more reactive leaving group, such as a mesylate or tosylate. This is followed by a nucleophilic substitution with an azide (B81097) source, like sodium azide, to yield an azido-terminated PEG. The other terminus of the PEG is functionalized with a protected amine. The azide is then reduced to a primary amine. Finally, the methyltetrazine moiety is introduced by reacting the deprotected amine with an activated methyltetrazine derivative, such as a methyltetrazine-NHS ester. Alternatively, an amine-terminated PEG can be directly reacted with a methyltetrazine derivative bearing a carboxylic acid group in the presence of a coupling agent.
While detailed synthetic procedures for each specific Methyltetrazine-PEG-amine HCl salt are often proprietary, the general principles of PEG chemistry and bioconjugation are applied. The availability of derivatives with PEG spacers of varying lengths, including PEG3, PEG4, PEG6, PEG8, PEG12, and PEG24, allows researchers to fine-tune the properties of their conjugates, such as the hydrodynamic radius and the distance between the conjugated molecules. medchemexpress.combroadpharm.com
Commercially Available Methyltetrazine-PEG-amine HCl Salt Derivatives
| Compound Name | PEG Length | Common Applications |
|---|---|---|
| Methyltetrazine-PEG3-amine HCl salt | 3 | Short-range bioconjugation, fluorescent labeling |
| Methyltetrazine-PEG4-amine HCl salt | 4 | Bioconjugation, click chemistry, PROTAC synthesis |
| Methyltetrazine-PEG6-amine HCl salt | 6 | Bioconjugation with improved solubility |
| Methyltetrazine-PEG8-amine HCl salt | 8 | Longer-range bioconjugation, drug delivery research |
| Methyltetrazine-PEG12-amine HCl salt | 12 | Enhanced solubility and reduced steric hindrance in conjugates |
| Methyltetrazine-PEG24-amine HCl salt | 24 | Applications requiring significant increase in hydrodynamic volume and solubility |
Integration into Polymeric and Macromolecular Architectures
The unique reactivity of the methyltetrazine group makes it a valuable tool for the synthesis of functional polymers and complex macromolecular architectures. Through controlled polymerization techniques and post-polymerization modifications, methyltetrazine moieties can be precisely incorporated into polymer chains, imparting them with bioorthogonal reactivity.
Synthesis of Methyltetrazine-Functionalized Block Copolymers
The synthesis of block copolymers containing methyltetrazine functionalities can be achieved through various controlled/"living" radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, as well as through ring-opening polymerization (ROP).
One strategy involves the use of a bifunctional initiator that contains both a group capable of initiating polymerization and a protected or precursor form of the methyltetrazine moiety. For instance, in ATRP, an initiator bearing a halogen atom and a masked tetrazine could be used to polymerize a first monomer. wikipedia.org After the formation of the first block, the tetrazine functionality can be deprotected or formed, and a second monomer can be polymerized to generate a methyltetrazine-functionalized block copolymer.
Alternatively, a "grafting-to" approach can be employed where a pre-synthesized polymer with a reactive handle is coupled with a methyltetrazine-amine derivative. For example, a polymer with a terminal norbornene group can be synthesized and subsequently reacted with a methyltetrazine derivative via an inverse-electron-demand Diels-Alder reaction to yield a block copolymer. nih.gov This method has been demonstrated with poly(lactide), showcasing a route to functional degradable polymers. nih.gov
Ring-opening polymerization (ROP) offers another pathway to methyltetrazine-functionalized block copolymers. An alcohol-functionalized tetrazine can act as an initiator for the ROP of cyclic esters like lactide or caprolactone, directly incorporating the tetrazine at the polymer chain end. ugent.be Sequential addition of a second cyclic monomer can then lead to the formation of a diblock copolymer. Research has shown the synthesis of tetrazine-functionalized polypeptoids and polypeptide-block-polypeptoids through the ring-opening polymerization of N-carboxyanhydrides using a tetrazine-functional amine initiator. researchgate.net
Polymer-Analogous Reactions for Tetrazine Incorporation
Polymer-analogous reactions, also known as post-polymerization modifications, provide a versatile and efficient method for introducing methyltetrazine groups into pre-existing polymer backbones. This approach allows for the use of a wide range of commercially available or easily synthesized polymers, which can then be functionalized with methyltetrazine-amine.
A common strategy involves the reaction of a polymer containing reactive side chains with a methyltetrazine-amine derivative. For example, polymers with pendant carboxylic acid groups can be activated and then reacted with the amine group of methyltetrazine-amine to form stable amide bonds. Similarly, polymers with activated ester side chains, such as N-hydroxysuccinimide esters, readily react with methyltetrazine-amine.
A notable example is the post-polymerization modification of polymers synthesized from allyl glycidyl (B131873) ether via anionic ring-opening polymerization. researchgate.neted.ac.uk The pendant allyl groups on the polymer backbone can be efficiently functionalized with various tetrazine derivatives, including those with primary amine functionalities, through an inverse-electron-demand Diels-Alder reaction. researchgate.neted.ac.uk This method has been shown to achieve a high degree of side-chain conversion in both organic and aqueous solvents without the need for catalysts. researchgate.neted.ac.uk
Methods for Integrating Methyltetrazine into Polymeric Architectures
| Method | Description | Key Advantages | Example Polymer Systems |
|---|---|---|---|
| ATRP with Functional Initiator | Atom Transfer Radical Polymerization using an initiator containing a protected methyltetrazine group. | Precise control over molecular weight and architecture. | Polystyrene, Poly(methyl methacrylate) |
| RAFT Polymerization | Reversible Addition-Fragmentation chain Transfer polymerization using a chain transfer agent with a methyltetrazine moiety. | Applicable to a wide range of monomers. | Polyacrylates, Polystyrenes |
| Ring-Opening Polymerization | Using a methyltetrazine-amine derivative to initiate the polymerization of cyclic monomers. | Direct incorporation of the functional group at the chain end. | Poly(lactide), Polypeptoids |
| Post-Polymerization Modification | Reacting a pre-formed polymer with reactive side chains with methyltetrazine-amine. | Versatile and allows for the use of a wide variety of existing polymers. | Poly(allyl glycidyl ether), Polymers with carboxylic acid or activated ester side chains |
Mechanistic and Kinetic Investigations of Methyltetrazine Amine Hcl Salt Reactions
Kinetics of Inverse Electron-Demand Diels-Alder (IEDDA) Reactions
The IEDDA reaction is a [4+2] cycloaddition where an electron-deficient diene, such as a tetrazine, reacts with an electron-rich dienophile. The rate of this reaction is a critical parameter for its practical applications, particularly in biological systems where low concentrations of reactants are often required.
The reaction between methyltetrazine derivatives and various dienophiles, especially strained alkenes like trans-cyclooctenes (TCO) and norbornenes, is characterized by exceptionally fast kinetics. conju-probe.com The reactivity is quantified by the second-order rate constant (k₂), which is a measure of how quickly the reactants are consumed.
The rate of the ligation between trans-cyclooctene (B1233481) and 3,6-di-(2-pyridyl)-s-tetrazine is notably rapid, with a second-order rate constant (k₂) of approximately 2000 M⁻¹s⁻¹. sigmaaldrich.com This fast reactivity allows for efficient protein modification even at low concentrations. sigmaaldrich.com More strained dienophiles lead to even faster reactions. For instance, a highly strained, water-soluble derivative of 3,6-dipyridyl-s-tetrazine reacts with a dioxolane-fused trans-cyclooctene (d-TCO) with a k₂ value of 366,000 M⁻¹s⁻¹ in pure water at 25°C. nih.gov
The table below presents a compilation of second-order rate constants for reactions between various tetrazine derivatives and dienophiles, illustrating the kinetic landscape of these reactions.
| Tetrazine Derivative | Dienophile | Solvent | Rate Constant (k₂ in M⁻¹s⁻¹) |
| (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine | TCO | PBS (pH 7.4), 37°C | 1300 ± 50 |
| 3,6-diphenyl-s-tetrazine | trans-cyclooctene | Methanol | 19.1 ± 1 |
| 3,6-diphenyl-s-tetrazine | d-TCO | Methanol | 520 ± 3 |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | Not Specified | ~2000 |
This table is interactive. Data sourced from multiple studies. sigmaaldrich.comnih.govnih.gov
The substituents on the tetrazine ring play a crucial role in modulating its reactivity and stability. Compared to unsubstituted tetrazines (H-tetrazines), methyl-substituted tetrazines generally exhibit lower reaction rates but significantly improved stability. conju-probe.comresearchgate.net
Computational studies have shown that the parent, unsubstituted 1,2,4,5-tetrazine (B1199680) is the most reactive due to having the lowest Pauli repulsion with the incoming dienophile. nih.gov The introduction of a methyl group, as in 3,6-dimethyl-1,2,4,5-tetrazine, results in a slight decrease in reactivity compared to the unsubstituted parent compound. nih.gov This is attributed to the steric demand of the substituents, which generally follows the order of aryl > primary alkyl > hydrogen. nih.gov For instance, H-tetrazine has been demonstrated to be more reactive than methyl-tetrazine (Me-Tz). researchgate.net
While the methyl group reduces the reaction rate, it confers greater stability to the tetrazine ring, particularly in aqueous environments. vectorlabs.commedkoo.combroadpharm.com This enhanced stability is a critical advantage for long-term storage and for applications in biological media where the compound may be exposed to various nucleophiles. vectorlabs.com Therefore, the choice between a methyl-substituted and an unsubstituted tetrazine often represents a trade-off between kinetic performance and chemical stability.
Reaction Mechanisms of Methyltetrazine-amine (B608997) HCl Salt-Based Ligation
The utility of methyltetrazine-amine HCl salt in bioorthogonal chemistry is underpinned by the specific and efficient mechanism of the IEDDA reaction.
The IEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene or norbornene, proceeds through a concerted [4+2] cycloaddition mechanism. conju-probe.comresearchgate.net This initial cycloaddition forms a highly unstable, tricyclic intermediate. psu.edu This intermediate then rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of dinitrogen (N₂). conju-probe.com The elimination of gaseous nitrogen is a significant thermodynamic driving force for the reaction, rendering it irreversible and ensuring the formation of a stable dihydropyridazine (B8628806) product. conju-probe.com
This entire process is exceptionally rapid and chemoselective, meaning the tetrazine and the dienophile will react preferentially with each other without cross-reacting with other functional groups typically found in complex biological systems. conju-probe.com
The efficiency and rate of the IEDDA ligation are heavily influenced by both steric and electronic factors related to the tetrazine and the dienophile.
Electronic Factors: The reaction rate is accelerated by electron-withdrawing groups on the tetrazine ring, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov This smaller energy gap between the tetrazine's LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO) facilitates a more rapid cycloaddition. researchgate.net Conversely, electron-donating groups on the dienophile increase its HOMO energy, which also accelerates the reaction.
Steric Factors: Steric hindrance can significantly impact the reaction rate. Bulky substituents on either the tetrazine or the dienophile can impede the approach of the two reactants, slowing down the cycloaddition. researchgate.netpsu.edu For example, a tetrazine substituted with a bulky tert-butyl group shows a slower reaction rate with the sterically demanding trans-cyclooctene. researchgate.net This principle can be exploited to create mutually orthogonal reaction pairs; a less sterically hindered tetrazine may react preferentially with a bulky dienophile, while a bulkier tetrazine reacts faster with a smaller dienophile like cyclopropene. researchgate.net
Stability and Reactivity Considerations in Different Media
The performance of this compound in IEDDA reactions is also dependent on the reaction medium.
The methyl group on the tetrazine ring substantially improves its stability compared to the hydrogen-substituted parent compound. vectorlabs.com This makes methyltetrazine-amine more robust for handling and long-term storage, especially in aqueous buffers. vectorlabs.commedkoo.com The compound is supplied as an HCl salt to further enhance its stability and ease of handling. vectorlabs.commedkoo.com
Protic solvents, particularly water, have been observed to accelerate the IEDDA reaction. researchgate.net This rate enhancement is attributed to the stabilization of the activated complex by the solvent and to increased hydrophobic interactions between the reactants in an aqueous environment. researchgate.net Hydrogen bonding between the solvent and the tetrazine can also lower the HOMO-LUMO energy gap, contributing to the increased reaction rate. researchgate.net
The pH of the medium generally has a minor effect on the reaction rate. harvard.edu Studies have shown no significant change in the second-order rate constant for some tetrazine derivatives when the pH was changed from 7.4 to 5.0. harvard.edu A lower pH might slightly accelerate the reaction, potentially through protonation of nitrogen atoms in the ring system. researchgate.net
Stability Profile in Aqueous Buffers and Complex Biological Environments
The stability of a bioorthogonal reagent is paramount for its successful application, particularly within complex biological systems where prolonged incubation times are often necessary. This compound has been specifically engineered for enhanced stability compared to its unsubstituted tetrazine counterparts. The inclusion of a methyl group on the tetrazine ring significantly increases its resistance to degradation in aqueous environments. iris-biotech.denih.gov This modification is crucial as unsubstituted tetrazines can be relatively unstable in biological systems. iris-biotech.de
Supplied as a hydrochloride (HCl) salt, the compound exhibits improved handling characteristics and greater stability during long-term storage and in aqueous buffer solutions. Research indicates that methyl-substituted tetrazines possess a significantly longer half-life in biological media, such as serum, when compared to hydrogen-substituted tetrazines. This enhanced stability ensures that the reagent remains reactive for extended periods, allowing for efficient conjugation even with biomolecules present at low concentrations.
The superior stability of methyltetrazine derivatives makes them a preferred choice for applications requiring incubation in cell culture media or in vivo studies. nih.gov While the electron-donating nature of the methyl group slightly tempers the reaction kinetics compared to the fastest hydrogen-substituted tetrazines, the trade-off for greatly improved stability is highly advantageous for most bioconjugation applications. iris-biotech.denih.gov
| Compound | Half-life in Serum |
|---|---|
| Methyltetrazine Derivative | > 24 hours |
| Unmodified (H-Substituted) Tetrazine | < 2 hours |
Optimal Reaction Conditions for this compound Conjugations
The conjugation of this compound relies on the inverse-electron demand Diels-Alder (IEDDA) cycloaddition, a bioorthogonal click chemistry reaction. broadpharm.com This reaction occurs between the electron-poor tetrazine and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative. vectorlabs.com The reaction is characterized by its exceptional speed, high specificity, and biocompatibility, as it proceeds rapidly under mild conditions without the need for cytotoxic catalysts like copper. broadpharm.comvectorlabs.com
Reaction Kinetics: The IEDDA ligation between tetrazines and TCO is one of the fastest bioorthogonal reactions known. rsc.org While hydrogen-substituted tetrazines can reach second-order rate constants up to 30,000 M⁻¹s⁻¹, the more stable methyl-substituted tetrazines exhibit slightly slower but still extremely rapid kinetics, with rate constants typically in the range of 800 - 1000 M⁻¹s⁻¹. iris-biotech.devectorlabs.com This high reaction rate allows for efficient labeling at low, biocompatible concentrations (micromolar to nanomolar), often achieving quantitative conversion within seconds to minutes at room temperature. vectorlabs.comrsc.org
| Tetrazine Type | Approximate k₂ (M⁻¹s⁻¹) | Key Feature |
|---|---|---|
| Methyl-substituted Tetrazine | ~1000 iris-biotech.de | High Stability, Fast Kinetics |
| Hydrogen-substituted Tetrazine | up to 30,000 iris-biotech.de | Lower Stability, Extremely Fast Kinetics |
Optimal Conditions: The reaction is robust and proceeds efficiently across a range of conditions, a key feature for its use in diverse biological experiments.
pH: The conjugation is highly effective in aqueous buffers across a broad pH range, typically between 6 and 9. broadpharm.com Studies have shown no significant change in reaction rates between pH 7.4 (physiological) and pH 5.0 (acidic, lysosomal). nih.gov This wide tolerance makes the reaction suitable for both extracellular and intracellular labeling.
Temperature: The reaction is commonly performed at room temperature (~20-25°C) or physiological temperature (37°C). nih.gov The extremely fast kinetics mean that cooling (e.g., 4°C) can be used to slow the reaction if needed, while elevated temperatures are generally unnecessary. nih.gov
Solvent: The reaction proceeds efficiently in a variety of solvents, including standard aqueous biological buffers (e.g., PBS), cell culture media, and organic solvents like DMSO and DMF. broadpharm.comnih.gov The HCl salt form of Methyltetrazine-amine enhances its solubility in aqueous solutions.
Concentration: Due to the high rate constant, the reaction is effective even at very low reactant concentrations, making it ideal for labeling low-abundance biomolecules. vectorlabs.com
| Parameter | Recommended Range/Value |
|---|---|
| pH | 6.0 - 9.0 broadpharm.com |
| Temperature | 4°C - 37°C |
| Solvent | Aqueous Buffers (e.g., PBS), DMSO, DMF broadpharm.com |
| Reactant Concentration | Nanomolar (nM) to Micromolar (µM) vectorlabs.com |
Applications in Chemical Biology and Advanced Bioconjugation Research
Site-Specific Labeling and Modification of Biomolecules
The ability to selectively label and modify biomolecules is crucial for understanding their function and for developing new diagnostic and therapeutic agents. Methyltetrazine-amine (B608997) HCl salt, often as part of a larger linker molecule (e.g., Methyltetrazine-PEG4-amine), serves as a key building block for these applications. vectorlabs.commedkoo.com The methyl group on the tetrazine ring improves its stability compared to unsubstituted tetrazines, making it more suitable for a wider range of chemical transformations and for long-term storage, especially in aqueous buffers. vectorlabs.combroadpharm.com
Strategies for Protein Conjugation (e.g., antibodies, avidin, Fas ligand extracellular domain)
The conjugation of proteins with other molecules, such as drugs or imaging agents, is a cornerstone of modern biotechnology. Methyltetrazine-amine HCl salt facilitates this process through its reactive amine group, which can be coupled to carboxylic acids or activated esters on a target protein.
One of the most significant applications is in the development of antibody-drug conjugates (ADCs) . In this strategy, the amine group of a methyltetrazine-containing linker can be used to attach a cytotoxic drug. This drug-linker cassette is then conjugated to an antibody, often by targeting lysine (B10760008) residues. The resulting ADC can then selectively deliver the drug to cancer cells. The use of polyethylene (B3416737) glycol (PEG) linkers in conjunction with methyltetrazine enhances the solubility and bioavailability of the conjugate. chemimpex.comgoogle.com
The high reactivity and selectivity of the methyltetrazine-TCO ligation have been demonstrated in the conjugation of various proteins. For instance, a procedure for the site-specific chemical conjugation of the human Fas ligand extracellular domain (hFasLECD) with a fluorochrome and other functional proteins was developed using the inverse-electron-demand Diels-Alder reaction between a trans-cyclooctene (B1233481) group and a methyltetrazine group. nih.gov This method proved to be more efficient than traditional methods using maleimide (B117702) derivatives, requiring much lower molar excess of the molecules to be attached. nih.gov The resulting conjugates of hFasLECD with sulfo-Cy3, avidin , and rabbit IgG Fab' domain retained the functional and structural integrity of both the hFasLECD and the attached molecule. nih.gov
| Protein Target | Conjugation Partner | Key Findings | Reference |
| Antibody | Drug Payload (for ADCs) | Enables the creation of targeted cancer therapies by linking cytotoxic drugs to monoclonal antibodies. | google.comnih.gov |
| Human Fas Ligand Extracellular Domain (hFasLECD) | sulfo-Cy3, Avidin, rabbit IgG Fab' | Achieved site-specific conjugation with high efficiency and preserved the biological activity of the protein. | nih.gov |
| Avidin | Biotinylated Molecules | The strong avidin-biotin interaction can be utilized in conjunction with methyltetrazine chemistry for various bioassays and purification methods. | nih.gov |
Derivatization of Oligosaccharides and Glycans for Functional Studies
The study of oligosaccharides and glycans, often referred to as glycobiology, is critical for understanding cellular communication, disease progression, and immune responses. The derivatization of these complex biomolecules with probes or for immobilization is essential for their functional analysis. This compound can be employed in this context by reacting its amine group with the reducing end of a glycan. This can be achieved through reductive amination, forming a stable covalent bond. The incorporated methyltetrazine moiety can then be used for subsequent "click" reactions to attach fluorescent dyes, affinity tags, or to immobilize the glycan onto a surface for microarray analysis. nih.gov This approach allows for the sensitive detection and functional characterization of glycans in various biological samples. nih.gov
Labeling of Lysine Residues in Protein Modification Research
Lysine residues are abundant on the surface of most proteins and their primary amine side chains provide a readily accessible target for chemical modification. nih.gov this compound can be used to derivatize carboxylic acids or activated esters, which can then react with the ε-amino group of lysine residues. vectorlabs.com This strategy is widely used for creating protein conjugates. However, it is important to note that this method can result in a heterogeneous mixture of products, as multiple lysine residues may be modified. nih.gov The pKa of the ε-amino group of lysine is typically around 10-11, and conjugation is often performed at a pH of 7.5-8 to favor the deprotonated, more reactive form of the amine. nih.gov While this approach is straightforward, the lack of site-specificity can sometimes be a limitation. nih.gov
Functionalization of Advanced Materials for Biological Interfaces
The interaction between biological systems and synthetic materials is a key area of research in biomedical engineering and materials science. This compound plays a crucial role in the functionalization of these materials to create bioactive interfaces that can direct cellular behavior or be used for diagnostic purposes.
Development of Hydrogels for Tissue Engineering and Modulating Cell Behavior
Hydrogels are water-swollen polymer networks that mimic the extracellular matrix (ECM) of tissues, making them ideal scaffolds for tissue engineering. mdpi.com this compound can be used to incorporate the reactive tetrazine group into the hydrogel backbone. This is often achieved by reacting the amine group of the methyltetrazine with a polymer containing carboxylic acid groups, such as chondroitin (B13769445) sulfate, in the presence of coupling agents like EDC and NHS. nih.gov These tetrazine-functionalized hydrogels can then be crosslinked with polymers containing a complementary reactive group, such as a trans-cyclooctene, via a catalyst-free click chemistry reaction. nih.gov This method allows for the formation of hydrogels under mild, cell-friendly conditions. mdpi.com The resulting hydrogels can be used to encapsulate cells and provide a 3D environment that supports their growth and differentiation. mdpi.com Furthermore, the bioorthogonal nature of the tetrazine ligation allows for the subsequent modification of the hydrogel with bioactive molecules to modulate cell behavior.
| Hydrogel Component | Crosslinking Chemistry | Application | Key Findings | Reference |
| Chondroitin Sulfate | Tetrazine-Amine and TCO-PEG | Skin Tissue Engineering | Catalyst-free click chemistry allows for the formation of biocompatible hydrogels with tunable properties. | nih.gov |
| Gelatin | Bioorthogonal Click-Crosslinking | In-vitro Lymphangiogenesis Modeling | Three-dimensional modeling of lymphangiogenesis was achieved using bioorthogonally crosslinked gelatin hydrogels. | broadpharm.com |
Surface Functionalization for Immobilization and Biosensing Applications
The immobilization of biomolecules onto surfaces is fundamental for the development of biosensors, diagnostic arrays, and other bioanalytical devices. This compound provides a versatile tool for surface functionalization. Surfaces can be modified to present amine-reactive groups, which can then be coupled with the amine of this compound. Alternatively, a protein such as bovine serum albumin (BSA) can be functionalized with methyltetrazine groups and then coated onto a surface. mdpi.com This tetrazine-functionalized surface can then be used to specifically capture biomolecules that have been labeled with a trans-cyclooctene (TCO) group. This strategy has been successfully employed to improve the sensitivity of ELISA techniques. mdpi.com By covalently immobilizing TCO-modified antibodies onto a tetrazine-functionalized surface, a more robust and sensitive immunoassay can be achieved compared to traditional passive adsorption methods. mdpi.com
Nanoparticle Functionalization (e.g., polymeric micelles, colloids, fluorescent silica (B1680970) nanoparticles)
The surface modification of nanoparticles with this compound is a key strategy for enhancing their functionality for various biomedical applications. The primary amine group on the molecule provides a convenient handle for covalent attachment to nanoparticles, while the methyltetrazine group allows for subsequent bioorthogonal conjugation to targeting ligands, imaging agents, or therapeutic molecules.
Polymeric Micelles: These self-assembling nanostructures, typically formed from amphiphilic block copolymers, are widely explored as drug delivery vehicles. nih.govresearchgate.net Functionalization of the micelle surface with Methyltetrazine-amine allows for the attachment of targeting moieties that can direct the micelles to specific cells or tissues, thereby improving the therapeutic efficacy and reducing off-target effects of encapsulated drugs. nih.govnih.gov The methyltetrazine group provides a bioorthogonal site for the attachment of molecules containing a strained alkene, such as trans-cyclooctene (TCO). conju-probe.comconju-probe.com
Colloids: The principles of surface functionalization with Methyltetrazine-amine extend to various colloidal systems used in biomedical research. The ability to introduce a bioorthogonal handle onto the surface of these particles is crucial for their application in diagnostics and targeted therapies.
Fluorescent Silica Nanoparticles: In a notable application, this compound has been used in the development of ultrasensitive detection assays. For instance, in an immunoassay for the HIV-1 p24 antigen, magnetic beads were used to capture the antigen, which was then bound by a secondary antibody modified with methyltetrazine. nih.gov Subsequently, fluorescent silica nanoparticles functionalized with a complementary TCO group were added. The rapid and specific reaction between the methyltetrazine and TCO enabled the attachment of the highly fluorescent nanoparticles to the complex, leading to significant signal amplification. nih.gov This strategy, which leverages the high number of dye molecules within each silica nanoparticle and the potential for multi-layer amplification, resulted in a limit of detection of 46 fg/mL in human serum, a sensitivity 217-fold higher than that of a commercial ELISA. nih.gov
Emerging Research Directions and Future Perspectives
Development of Novel Methyltetrazine-amine (B608997) HCl Salt Derivatives with Tailored Reactivity or Specificity
A significant area of research is the development of new Methyltetrazine-amine HCl salt derivatives with fine-tuned properties to suit a variety of biological applications. nih.gov Scientists are modifying the core tetrazine structure to modulate its reactivity, stability, and fluorogenic properties. nih.gov The goal is to create a toolbox of tetrazine-based probes that can be selected for specific experimental needs, from rapid labeling of low-abundance proteins to long-term imaging studies. oregonstate.edu
One approach involves the synthesis of tetrazine derivatives with different substituents to alter their electronic properties. oregonstate.edu For instance, the introduction of electron-withdrawing groups can increase the reaction rate with dienophiles, which is advantageous for applications requiring fast kinetics. nih.gov Conversely, other modifications aim to enhance the stability of the tetrazine ring in the physiological environment, a critical factor for in vivo studies. nih.gov
Fluorogenic derivatives represent another exciting frontier. These molecules are designed to be non-fluorescent until they react with their target, at which point they "turn on" and emit a strong fluorescent signal. This "off-on" switching mechanism significantly improves the signal-to-noise ratio in imaging experiments, allowing for clearer visualization of biological events. nih.gov Researchers have successfully developed tetrazine-based probes that exhibit a greater than 100-fold increase in fluorescence upon reaction. nih.gov
| Derivative Type | Key Feature | Research Focus | Potential Application |
|---|---|---|---|
| Electron-Withdrawing Group Substituted | Enhanced reaction kinetics | Faster bioorthogonal ligation | Labeling of transient biological events |
| Sterically Shielded | Increased physiological stability | Long-term in vivo studies | Tracking cell fate over extended periods |
| Fluorogenic Probes | Fluorescence "turn-on" upon reaction | High signal-to-noise imaging | No-wash live-cell imaging |
| PEGylated Derivatives | Improved aqueous solubility and biocompatibility | Reduced non-specific binding | In vivo drug delivery and imaging |
Integration into High-Throughput Screening Platforms for Chemical Biology Discoveries
The unique properties of the tetrazine ligation are being leveraged for the development of high-throughput screening (HTS) platforms to accelerate discoveries in chemical biology and drug development. nih.gov HTS allows for the rapid testing of thousands of compounds, and bioorthogonal chemistry provides a powerful tool for designing innovative screening assays. youtube.com
One promising application is in fragment-based drug discovery. nih.gov In this approach, small chemical fragments that bind to a biological target are identified and then linked together to create more potent drug candidates. The rapid and specific nature of the tetrazine ligation makes it an ideal method for connecting these fragments in a controlled manner, facilitating the rapid assembly and screening of potential drug molecules. nih.gov
Furthermore, tetrazine chemistry is being used to functionalize microelectrode arrays for high-throughput biomolecular screening. nih.gov By attaching tetrazine-modified probes to the surface of these arrays, researchers can create sensitive biosensors capable of detecting specific biological interactions. This technology has the potential to be used for a wide range of applications, from diagnosing diseases to identifying new drug targets. nih.gov The ability to electrochemically control the tetrazine ligation on these surfaces adds another layer of sophistication, allowing for site-selective functionalization. nih.gov
| HTS Application Area | Role of this compound | Research Finding/Potential | Reference |
|---|---|---|---|
| Fragment-Based Drug Discovery | Efficiently linking molecular fragments to screen for enzyme inhibitors. | Demonstrated for screening inhibitors of protein tyrosine phosphatases (PTPs) and matrix metalloproteases (MMPs). | nih.gov |
| Microelectrode Array Functionalization | Creating novel redox-active microelectrodes for biosensor development. | Enables rapid, catalyst-free functionalization for high-throughput biomolecular screening. | nih.gov |
| Combinatorial Library Screening | Facilitating the identification of novel antimicrobial compounds from large chemical libraries. | A triazine library was successfully screened to identify new antibacterial agents. | nih.gov |
Advanced Applications in Complex Biological Systems for Fundamental Research (excluding clinical human trials)
Beyond the development of new tools, researchers are using this compound and its derivatives to ask fundamental questions about biology in increasingly complex systems. These studies are providing unprecedented insights into the intricate workings of living organisms.
One area of active investigation is the use of tetrazine-based probes for in vivo imaging of biological processes. researchgate.net For example, researchers have used this chemistry to visualize glycans in living animals, providing a window into the dynamic changes that occur during development and disease. researchgate.net Another exciting application is in pretargeted nuclear imaging, where a tetrazine-modified antibody is first administered to target a specific tissue, followed by a radiolabeled tetrazine that rapidly binds to the antibody, allowing for highly specific imaging with reduced background signal.
The genetic incorporation of tetrazine-containing unnatural amino acids into proteins is another powerful technique that allows for the site-specific labeling of proteins in living cells. oregonstate.edu This enables researchers to track the localization, dynamics, and function of specific proteins in their native environment. This approach has been used to study a wide range of biological processes, from protein folding to signal transduction.
| Biological System/Process | Application of this compound | Key Finding/Insight | Reference |
|---|---|---|---|
| Live Animal Imaging | Pretargeted imaging strategies for enhanced contrast. | Successfully used for PET imaging of specific cellular targets in animal models. | researchgate.net |
| Protein Dynamics and Function | Genetic incorporation of tetrazine-containing unnatural amino acids. | Enabled the study of protein dynamics and functions within living cells. | nih.gov |
| Glycan Profiling in vivo | Metabolic labeling with tetrazine-modified sugars. | Allowed for the visualization and tracking of glycans in living organisms. | researchgate.net |
Q & A
Q. What factors influence the stability of Methyltetrazine-amine HCl salt in aqueous solutions, and how can researchers optimize its shelf-life under laboratory conditions?
this compound exhibits enhanced stability compared to non-methylated tetrazine derivatives due to steric and electronic effects of the methyl group, which reduce susceptibility to hydrolysis. Stability in aqueous solutions is pH-dependent: acidic conditions (pH < 7) prolong shelf-life, while alkaline environments accelerate decomposition. To optimize stability, store the compound at -20°C in anhydrous, light-protected containers, and avoid repeated freeze-thaw cycles by aliquoting . Pre-formulate solutions in polar aprotic solvents (e.g., DMSO) before dilution into aqueous buffers to minimize premature degradation.
Q. How should researchers select solvents for dissolving this compound to ensure compatibility with downstream biological applications?
The compound is soluble in water and polar organic solvents (e.g., DMSO, methanol). For biological assays requiring low organic solvent content, dissolve the HCl salt in a minimal volume of DMSO (<5% final concentration) before diluting into PBS or cell culture media. Note that PEGylation (e.g., in derivatives like Methyltetrazine-PEG4-amine HCl salt) improves aqueous solubility and biocompatibility, reducing solvent-induced cytotoxicity . Always confirm solubility via dynamic light scattering (DLS) to detect aggregates in complex media.
Q. What experimental precautions are necessary when handling this compound to ensure safety and data reproducibility?
Use nitrile gloves and safety goggles to prevent skin/eye contact, as the compound is a mild irritant. Work in a fume hood to avoid inhalation of particulates. Ensure all equipment is moisture-free to prevent hydrolysis during synthesis or conjugation reactions. For quantitative experiments, calibrate spectrophotometric measurements (λmax ~ 520-540 nm in DMSO) to verify concentration accuracy .
Q. How can researchers assess the purity of this compound batches, and what thresholds are acceptable for in vitro vs. in vivo studies?
Purity is typically assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or ¹H-NMR (δ ~ 8-10 ppm for tetrazine protons). For in vitro studies, ≥95% purity is acceptable, but in vivo applications require ≥98% purity to minimize off-target effects. Batch-to-batch variability in residual solvents (e.g., DMF from synthesis) should be quantified via GC-MS .
Q. What are the key differences between this compound and non-methylated tetrazine derivatives in terms of reaction kinetics?
Methyl substitution reduces the electron-deficient character of the tetrazine ring, slowing inverse electron-demand Diels-Alder (IEDDA) reactions by ~2-3 orders of magnitude compared to unsubstituted tetrazines. This trade-off improves stability for long-term experiments but requires higher molar excess (5-10×) of reaction partners (e.g., trans-cyclooctenes) to achieve comparable conjugation yields .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported second-order rate constants (k₂) for this compound in IEDDA reactions across different studies?
Discrepancies in k₂ values (typically 0.1-1.0 M⁻¹s⁻¹) arise from variations in solvent polarity, temperature, and dienophile structure. Standardize reaction conditions using a reference dienophile (e.g., BCN) in PBS (pH 7.4, 37°C) with real-time monitoring via UV-Vis (decay of tetrazine absorbance at 520 nm). Control for competing hydrolysis by including parallel reactions in deuterated solvents for ¹H-NMR validation .
Q. What strategies optimize site-specific conjugation of this compound to cysteine-rich proteins without compromising tertiary structure?
Maleimide-thiol chemistry is suboptimal due to retro-Michael reactions. Instead, use two-step protocols: (1) introduce a strained alkyne (e.g., DBCO) via NHS ester chemistry, then (2) perform IEDDA with this compound. For proteins with solvent-exposed lysines, reductive amination (pH 8.5, NaBH3CN) preserves activity better than direct amine coupling .
Q. How does the HCl counterion influence the reactivity of Methyltetrazine-amine in solid-phase peptide synthesis (SPPS)?
The HCl salt improves solubility in SPPS-compatible solvents (e.g., DMF) and stabilizes the protonated amine during Fmoc deprotection (piperidine treatment). However, residual HCl can acidify reaction mixtures, necessitating neutralization with DIEA before coupling steps. For acid-sensitive sequences, switch to TFA or acetate salt forms post-synthesis .
Q. What analytical techniques differentiate this compound degradation products from synthetic byproducts?
LC-MS/MS with a Q-TOF detector identifies hydrolysis products (e.g., methyl-dihydrotetrazine, m/z +2). FT-IR (C=N stretch at ~1550 cm⁻¹) quantifies intact tetrazine rings. XPS can distinguish HCl salt from freebase contamination via Cl 2p binding energy (198-200 eV) .
Q. How do researchers design controlled experiments to isolate the effects of this compound’s methyl group in structure-activity relationship (SAR) studies?
Synthesize matched pairs of methylated/non-methylated tetrazines using isotopologs (e.g., CD3 for CH3) to maintain identical molecular weights. Compare their IEDDA kinetics, stability in serum, and in vivo biodistribution via dual-isotope labeling (³H/¹⁴C). Use DFT calculations (B3LYP/6-31G*) to model electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
